molecular formula C15H11BrN2O4S B301271 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

カタログ番号 B301271
分子量: 395.2 g/mol
InChIキー: HNAUBMBVHGGRJT-RUDMXATFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BRD0705 is a synthetic compound that belongs to the class of thioxodihydro-pyrimidinediones. It was first identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins that play a crucial role in the regulation of gene expression. BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular disorders. Therefore, the discovery of BRD0705 has opened up new avenues for the development of novel therapeutics for these diseases.

作用機序

BRD0705 exerts its pharmacological effects by inhibiting the bromodomain activity of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The bromodomain is a conserved protein domain that recognizes and binds to acetylated lysine residues on histone proteins, thereby regulating gene expression. 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione contains two bromodomains that are critical for its function. By inhibiting the bromodomain activity of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, BRD0705 disrupts the interaction between 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and acetylated histones, leading to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a range of biochemical and physiological effects. In cancer cells, BRD0705 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BRD0705 has been shown to inhibit the migration and invasion of cancer cells, which are critical for the metastatic spread of cancer. In non-cancer cells, BRD0705 has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Furthermore, BRD0705 has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

実験室実験の利点と制限

One of the major advantages of BRD0705 is its high potency and selectivity for 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This makes it an ideal tool for studying the biological functions of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its role in disease. In addition, BRD0705 has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of BRD0705 is its low aqueous solubility, which can make it difficult to formulate for in vivo studies. Furthermore, the long-term effects of BRD0705 on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and efficacy in vivo.

将来の方向性

There are several future directions for the development of BRD0705 as a therapeutic agent. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. In addition, the development of more potent and selective inhibitors of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could lead to the development of more effective cancer therapies. Furthermore, the application of BRD0705 in other diseases, such as inflammation and cardiovascular disorders, warrants further investigation. Finally, the development of novel drug delivery systems that improve the solubility and bioavailability of BRD0705 could enhance its therapeutic potential.
In conclusion, BRD0705 is a promising small molecule inhibitor that has shown potential for the development of novel therapeutics for cancer, inflammation, and cardiovascular disorders. Its high potency and selectivity for 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione make it an ideal tool for studying the biological functions of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its role in disease. However, further studies are needed to evaluate its safety and efficacy in vivo and to explore its potential in other disease areas.

合成法

The synthesis of BRD0705 involves a multistep process that starts with the reaction of 6-bromo-1,3-benzodioxole with allyl isothiocyanate to produce 6-bromo-1,3-benzodioxole-5-allylthiocarbamate. This compound is then reacted with ethyl cyanoacetate to form 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The final product is obtained after purification by column chromatography.

科学的研究の応用

BRD0705 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of various cancer cells, including leukemia, lymphoma, and solid tumors. BRD0705 exerts its anti-cancer effects by targeting 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, which regulates the expression of genes involved in cell growth, survival, and differentiation. In addition to its anti-cancer activity, BRD0705 has also been shown to have anti-inflammatory and cardioprotective effects.

特性

製品名

1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

分子式

C15H11BrN2O4S

分子量

395.2 g/mol

IUPAC名

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H11BrN2O4S/c1-2-3-18-14(20)9(13(19)17-15(18)23)4-8-5-11-12(6-10(8)16)22-7-21-11/h2,4-6H,1,3,7H2,(H,17,19,23)/b9-4+

InChIキー

HNAUBMBVHGGRJT-RUDMXATFSA-N

異性体SMILES

C=CCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)NC1=S

SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=S

正規SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=S

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。